Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with ethoxyphenyl, fluorobenzamido, and carbamoyl groups.
Properties
Molecular Formula |
C24H23FN2O5S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23FN2O5S/c1-4-31-18-13-9-8-12-17(18)26-22(29)20-14(3)19(24(30)32-5-2)23(33-20)27-21(28)15-10-6-7-11-16(15)25/h6-13H,4-5H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
KBCWMSPEOQKYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then subjected to various substitution reactions to introduce the ethoxyphenyl, fluorobenzamido, and carbamoyl groups. These reactions often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the aromatic substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
- Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxyphenyl and fluorobenzamido groups enhances its potential for diverse applications, making it a valuable compound for research and development.
Biological Activity
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This compound's intricate structure, featuring multiple functional groups, suggests potential for significant biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name is this compound. The presence of an ethoxy group, a fluorobenzamido moiety, and a thiophene ring contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 434.56 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can potentially interact with receptors, influencing signaling pathways critical for cell proliferation and survival.
- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
In Vitro Studies
Recent studies have focused on the in vitro characterization of thiophene derivatives similar to this compound. For example, a study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiophene-based compounds as potential modulators of nuclear receptors, indicating that modifications in the thiophene structure can significantly impact biological activity .
Case Study: Anticancer Activity
A notable case study investigated the anticancer properties of thiophene derivatives against various cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study highlighted the importance of the fluorobenzamido group in enhancing cytotoxicity through increased lipophilicity and improved cellular uptake.
Pharmacological Applications
The pharmacological applications of this compound can be categorized as follows:
- Antimicrobial Agents : Due to its structural characteristics, it may possess antimicrobial properties effective against various pathogens.
- Anti-inflammatory Drugs : The potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies.
- Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a promising lead compound for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
